4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Descripción
Historical Development of Pyrrolopyrimidine Scaffold in Heterocyclic Chemistry
Pyrrolopyrimidines emerged as a significant class of heterocyclic compounds in the mid-20th century, driven by their structural resemblance to purine nucleobases. Early work focused on isolating natural derivatives like toyocamycin (4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile), discovered in Streptomyces species in the 1950s. These compounds attracted attention for their antibiotic properties, spurring synthetic efforts to modify the core scaffold. By the 1970s, methodologies such as cyclocondensation of α-bromo aldehydes with pyrimidine precursors enabled systematic exploration of substitution patterns. The 2000s marked a turning point with the adoption of pyrrolo[2,3-d]pyrimidines in kinase inhibitor development, exemplified by FDA-approved drugs targeting JAK and EGFR pathways.
Structural Classification and Nomenclature of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines consist of a fused pyrrole (five-membered) and pyrimidine (six-membered) ring system. The IUPAC numbering prioritizes the pyrimidine ring, with positions 1–4 assigned to the six-membered ring and 5–8 to the pyrrole (Figure 1). Substituents are denoted using this system:
Table 1: Structural Features of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
| Position | Substituent | Role in Reactivity |
|---|---|---|
| 4 | Chlorine | Electrophilic substitution site |
| 5 | Cyano (-C≡N) | Electron-withdrawing group |
| 7 | Hydrogen | Tautomerization site |
The compound’s systematic name reflects these features: This compound. Tautomerism at N7 allows interconversion between 7H- and 9H-forms, influencing solubility and binding interactions.
Significance of this compound in Chemical Research
This derivative serves as a versatile intermediate in medicinal chemistry:
- Kinase Inhibitor Synthesis : The 4-chloro group undergoes nucleophilic aromatic substitution with amines, enabling rapid diversification. For example, it is central to producing JAK1/2 inhibitors like ruxolitinib.
- Antifolate Agents : The 5-cyano group enhances binding to dihydrofolate reductase (DHFR) active sites, as demonstrated in 5-substituted pyrrolopyrimidine antifolates.
- Cross-Coupling Substrate : Suzuki-Miyaura reactions at C6/C7 positions facilitate aryl/heteroaryl introductions, expanding pharmacophore space.
Table 2: Key Synthetic Applications
Comparative Analysis with Related Pyrrolopyrimidine Derivatives
Table 3: Structural and Functional Comparisons
The 4-chloro-5-cyano substitution confers distinct advantages:
- Electrophilicity : The chlorine atom’s leaving group capacity exceeds that of hydroxyl or amino groups, enabling efficient functionalization.
- Electronic Effects : The cyano group’s electron-withdrawing nature activates adjacent positions for metallation or cross-coupling.
- Stability : Unlike 7-ribosylated analogs (e.g., toyocamycin), the absence of a glycosidic bond prevents enzymatic degradation, enhancing shelf-life.
Propiedades
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOPCSNFUQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626071 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24391-41-1 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Stepwise Synthetic Route from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The most detailed and industrially relevant preparation method is described in patent CN113354650B, which outlines a three-step synthesis starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine :
| Step | Reaction Type | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Formylation (Vilsmeier reaction) | Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate Vilsmeier reagent; then react with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
| 2 | Oximation | Hydroxylamine hydrochloride and alkali to convert aldehyde to oxime | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-formaldehyde oxime |
| 3 | Dehydration to nitrile | Treatment with a dehydration reagent (e.g., phosphorus oxychloride or other suitable dehydrating agent) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
- The Vilsmeier-Haack formylation is performed under mild conditions, using POCl3 and DMF to generate the electrophilic formylating agent in situ.
- The oximation step converts the aldehyde intermediate to an oxime, which is then dehydrated to the nitrile.
- The method uses inexpensive and readily available reagents, making it suitable for industrial scale-up.
- Reaction conditions are mild, and equipment requirements are minimal, enhancing practicality for large-scale synthesis.
Alternative Synthetic Approaches
While the above method is the most elaborated, general synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives with nitrile substitution include:
- Cyclization of precursors : Cyclization of appropriately substituted aminopyrimidine or aminopyrrole derivatives, followed by selective chlorination and nitrile introduction.
- Direct substitution reactions : Starting from 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, halogenation at the 4-position using chlorinating agents under controlled conditions.
However, these methods are less documented for this specific compound and may involve harsher conditions or lower yields.
Detailed Reaction Conditions and Parameters (From Patent CN113354650B)
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | POCl3 + DMF to form Vilsmeier reagent; react with substrate | 0–50 °C | 1–3 hours | High | Stirring under inert atmosphere |
| 2 | Hydroxylamine hydrochloride + NaOH or other base | 20–40 °C | 2–4 hours | High | pH controlled to favor oxime formation |
| 3 | Dehydrating agent (e.g., POCl3 or P2O5) | 50–80 °C | 1–2 hours | High | Careful control to avoid side reactions |
- Purification typically involves crystallization or recrystallization from suitable solvents.
- The overall yield is optimized by controlling stoichiometry and reaction times at each step.
Analytical and Quality Control Considerations
- NMR Spectroscopy : Used to confirm substitution patterns and purity. For example, characteristic chemical shifts confirm the presence of the nitrile group and the chlorine substituent.
- Mass Spectrometry : Confirms molecular weight (144.13 g/mol) and molecular formula C7H4N4Cl.
- Elemental Analysis : Validates compound purity and stoichiometry.
- X-ray Crystallography : Provides definitive structural confirmation, especially for fused heterocyclic systems.
- HPLC : Used to assess purity and monitor reaction progress during synthesis.
Summary Table of Preparation Method
| Step | Intermediate/Product | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | POCl3 + DMF (Vilsmeier reagent) | Formylation at 5-position | Mild, selective formylation |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-oxime | Hydroxylamine hydrochloride + base | Convert aldehyde to oxime | High yield, mild conditions |
| 3 | This compound | Dehydrating agent (e.g., POCl3) | Dehydrate oxime to nitrile | Efficient nitrile formation |
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chloro group at position 4 is susceptible to nucleophilic substitution, enabling derivatization with amines, alcohols, or thiols.
Amination
Reaction with primary or secondary amines under acidic or basic conditions replaces the chloro group. For example:
-
Amination with aniline : In ethanol with catalytic HCl, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile reacts with aniline to form the corresponding 4-anilino derivative. Excess acid increases reaction rates but may promote solvolysis side products (e.g., hydrolysis to 7H-pyrrolo[2,3-d]pyrimidin-4-ol) .
| Reaction Type | Conditions | Key Observations | Reference |
|---|---|---|---|
| Amination | EtOH, HCl (0.1 equiv), RT | High selectivity for C-4 position; side-product formation at higher acid concentrations |
Bromination
Electrophilic bromination at position 6 has been reported using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents, yielding 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a precursor for further functionalization .
Cross-Coupling Reactions
The nitrile and halogen substituents enable participation in transition-metal-catalyzed reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom at position 6. For instance:
-
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces biaryl derivatives .
Ullman Coupling
Copper-mediated coupling with pyrrole or pyrrolidines introduces nitrogen-containing substituents at position 6, enhancing pharmacological properties .
Functional Group Transformations
The nitrile group at position 5 undergoes hydrolysis or reduction:
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the nitrile converts to a carboxylic acid. For example:
-
Treatment with concentrated HCl at reflux yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , a key intermediate for amide or ester synthesis .
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, enabling further derivatization .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of kinase inhibitors, which are essential in treating several diseases, including cancer and autoimmune disorders.
Kinase Inhibitors Development
The compound is integral to synthesizing several notable kinase inhibitors:
- Tofacitinib : A medication used for treating rheumatoid arthritis and other inflammatory conditions.
- Ruxolitinib : Approved for the treatment of myelofibrosis and polycythemia vera.
- Baricitinib : Used for rheumatoid arthritis treatment.
These drugs target specific kinases involved in disease pathways, allowing for tailored therapeutic strategies with reduced off-target effects .
Anticancer Properties
Research indicates that derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. They inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival. This makes them promising candidates for further development as anticancer therapies .
Antiviral Activity
Some derivatives have demonstrated antiviral properties, showing potential against viral infections. This aspect is particularly relevant in the context of emerging viral diseases where new therapeutic options are urgently needed .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties, indicating potential applications in treating inflammatory diseases beyond rheumatoid arthritis. This broadens its therapeutic scope and enhances its value in pharmaceutical research .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolo[2,3-d]pyrimidine Core : Initial reactions focus on constructing the pyrrolo[2,3-d]pyrimidine framework through cyclization and functionalization processes.
- Chlorination : The introduction of chlorine at the 4-position is critical for enhancing biological activity and reactivity.
- Carbonitrile Introduction : The carbonitrile group is added to facilitate further modifications and enhance pharmacological properties.
These synthetic routes are characterized by high yields and efficiency, making them suitable for industrial-scale production .
Mecanismo De Acción
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell division, survival, and proliferation, making it effective in cancer therapy . The compound targets pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways .
Comparación Con Compuestos Similares
Substitution Patterns and Structural Modifications
The compound’s analogs are categorized based on substitutions at positions 4, 5, 6, and 7 (Table 1).
Table 1: Key Structural Analogs and Their Modifications
Physicochemical and Spectral Comparisons
Table 2: Spectral and Physical Property Differences
- Nitrile Group Impact : The C≡N stretch (~2209 cm⁻¹) remains consistent across analogs, but electron-withdrawing groups (e.g., I at C5) slightly shift the peak .
- Solubility : Introduction of polar groups (e.g., sulfonamide in compound 13 ) enhances aqueous solubility, critical for bioavailability.
Key Advantages and Limitations of the Parent Compound
- Advantages :
- Limitations :
Actividad Biológica
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₃ClN₄
- Molecular Weight : 178.58 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents .
Anticancer Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity. Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, demonstrating IC₅₀ values ranging from 29 to 59 µM against four different cancer types . Notably, one derivative exhibited significant inhibition of key enzymes such as EGFR and CDK2 with IC₅₀ values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .
The anticancer activity is attributed to the compound's ability to induce apoptosis and cell cycle arrest. For instance, studies have shown that specific derivatives can increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to enhanced cancer cell death . Molecular docking studies further support these findings by illustrating favorable binding interactions with target enzymes.
Anti-inflammatory Activity
In addition to its anticancer effects, derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been explored for their anti-inflammatory properties. These compounds are being investigated for their potential in treating inflammatory diseases by modulating inflammatory pathways and cytokine production .
Antiviral Activity
Emerging research suggests that some derivatives may possess antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation. This potential expands the therapeutic applications of the compound beyond oncology and inflammation .
Synthesis and Derivatives
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved through a novel four-step method yielding high purity (>99.5%) and reduced environmental impact due to minimized waste production . This efficient synthesis is crucial for producing various derivatives that exhibit enhanced biological activities.
Case Studies
Safety Profile
While the compound is generally considered to have low toxicity, it can cause irritation upon contact. Standard safety precautions should be observed during handling and storage to mitigate any risks associated with exposure .
Q & A
Q. What are the key structural features of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, and how do they influence reactivity?
The compound consists of a fused pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a carbonitrile group at the 5-position. The chlorine enhances electrophilic substitution reactivity, while the carbonitrile group participates in hydrogen bonding and dipole interactions, influencing solubility and binding affinity. The planar aromatic system allows π-π stacking, critical for interactions with biological targets like kinases .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step synthesis is typically employed:
- Step 1 : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate to form the pyrimidine ring.
- Step 2 : Chlorination using reagents like POCl₃ or PCl₅ to introduce the 4-chloro substituent.
- Step 3 : Functionalization at the 5-position via nucleophilic substitution or cyanation reactions . Example: Copper(I)-catalyzed coupling with propanedinitrile achieves regioselective carbonitrile introduction .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass: 178.005 g/mol ).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in MPS1 inhibitor studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during halogenation or functionalization?
- Directing Groups : Use electron-donating/withdrawing groups to steer electrophilic substitution (e.g., methoxy groups enhance reactivity at specific positions ).
- Catalysts : Copper(I) iodide in DMSO improves yield in cyanation reactions by stabilizing intermediates .
- Temperature Control : Low temperatures (–78°C) during lithiation prevent side reactions .
Q. What strategies address contradictions in reported reactivity of substituents on the pyrrolo[2,3-d]pyrimidine scaffold?
- Comparative Studies : Systematically vary substituents (e.g., 4-Cl vs. 4-NH₂) under controlled conditions to isolate electronic vs. steric effects.
- Computational Modeling : DFT calculations predict substituent influence on transition states, as seen in MPS1 inhibitor optimization .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify competing pathways .
Q. How is the 5-carbonitrile group utilized in derivatization for biological activity studies?
The cyano group serves as a versatile handle for:
- Nucleophilic Substitution : React with amines or thiols to form imidates or thioamides.
- Reduction : Convert to aminomethyl groups for enhanced solubility.
- Click Chemistry : Azide-alkyne cycloaddition to append fluorophores or biotin tags .
Q. What methodologies validate target engagement and selectivity in kinase inhibition studies?
- Biochemical Assays : Measure IC₅₀ values against recombinant kinases (e.g., MPS1 inhibition IC₅₀ = 1.2 nM ).
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in live cells.
- X-ray Co-crystallography : Resolve binding modes, as shown in MPS1 inhibitor complexes .
Q. How can researchers resolve discrepancies in stability data during storage or handling?
- Accelerated Degradation Studies : Expose the compound to heat, light, or humidity and monitor via LC-MS.
- Protective Formulations : Store under inert gas (N₂/Ar) with desiccants to prevent hydrolysis of the cyano group .
- Stabilizing Additives : Use antioxidants (e.g., BHT) for radical-sensitive intermediates .
Q. What computational tools aid in designing analogs with improved pharmacokinetic properties?
Q. How can in vitro activity data be translated to in vivo efficacy for oncology targets?
- PDX Models : Test compound 9 in triple-negative breast cancer (TNBC) patient-derived xenografts, showing tumor growth inhibition (TGI >70% at 50 mg/kg) .
- Pharmacodynamic Markers : Monitor phosphorylation of MPS1 substrates (e.g., histone H3) in tumor biopsies.
- Dose Optimization : Use PK/PD modeling to balance efficacy and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
